molecular formula C9H7F3O5S B8681024 Methyl 4-(trifluoromethylsulfonyloxy)benzoate

Methyl 4-(trifluoromethylsulfonyloxy)benzoate

Cat. No. B8681024
M. Wt: 284.21 g/mol
InChI Key: SBXYPZOOIIPEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07026478B2

Procedure details

A flame-dried two-necked flask is charged under argon with 4-(trifluoromethylsulfonyloxy)benzoic acid methyl ester (760 mg, 2.66 mmol), Fe(acac)3 (47 mg, 0.13 mmol), THF (30 mL) and N-methylpyrrolidone (NMP, 1.7 mL). A solution of n-hexylmagnesium bromide (2M in Et2O, 1.7 mL, 3.4 mmol) is added via syringe to the resulting red solution, causing an immediate color change to dark brown and finally to violet. The resulting mixture is stirred for 5 min, the reaction is diluted with Et2O and is carefully quenched upon addition of aq. HCl (1M, ca. 10 mL). Work-up followed by flash chromatography of the crude product as described above provides 4-hexylbenzoic acid methyl ester as a colorless syrup (540 mg, 93%). The spectroscopic and analytical data are identical to those compiled above.
Quantity
760 mg
Type
reactant
Reaction Step One
[Compound]
Name
Fe(acac)3
Quantity
47 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7](OS(C(F)(F)F)(=O)=O)=[CH:6][CH:5]=1.C1COCC1.CN1CCCC1=O.[CH2:31]([Mg]Br)[CH2:32][CH2:33][CH2:34][CH2:35][CH3:36]>CCOCC>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
760 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)=O
Name
Fe(acac)3
Quantity
47 mg
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1.7 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(CCCCC)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carefully quenched upon addition of aq. HCl (1M, ca. 10 mL)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)CCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.